![molecular formula C15H16N4O2 B6538962 N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide CAS No. 1060282-24-7](/img/structure/B6538962.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide
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Overview
Description
“N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide” is a chemical compound that contains a total of 50 bonds, including 28 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 3 six-membered rings, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular structure of “N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide” is complex, with multiple bonds and functional groups. The presence of aromatic rings, a tertiary amide, and a urea derivative contribute to its unique chemical properties .
Scientific Research Applications
Antimicrobial Properties
Pyrrolopyrazine derivatives have demonstrated significant antimicrobial effects. These compounds exhibit activity against bacteria, fungi, and viruses. Notably, pyrrolo[1,2-a]pyrazine derivatives have shown potent antibacterial and antifungal properties . Researchers continue to explore their potential as novel antimicrobial agents.
Structure-Activity Relationship (SAR) Research
Despite their importance, pyrrolopyrazines lack extensive SAR studies. Researchers should explore relationships between their chemical structure and biological activity to design more effective derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and pyrazinamide derivatives, have been reported to exhibit diverse biological activities . They act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . They interfere with the effects of the tricarboxylic acid cycle by occupying its site of action at succinate dehydrogenase, leading to the pathogen’s death .
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle . This interference disrupts the energy supply for the growth of pathogenic bacteria, leading to their death .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . They have also exhibited better in vitro activities than some commercial fungicides against Rhizoctonia cerealis .
Action Environment
The action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14(20)9-11-3-5-12(6-4-11)18-15(21)13-10-16-7-8-17-13/h3-8,10H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGYPNMWOYTGKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)pyrazine-2-carboxamide |
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